

# Total Synthesis of Salvinolone: A Detailed Application Note and Protocol

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Compound of Interest		
Compound Name:	Salvinolone	
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## Introduction

**Salvinolone** is a naturally occurring abietane diterpenoid isolated from Salvia prionitis and other plant sources. It exhibits a range of biological activities, including antibacterial and cytotoxic properties, making it a molecule of interest for researchers in medicinal chemistry and drug development. The total synthesis of **Salvinolone** not only provides a route to confirm its structure but also enables the generation of analogs for structure-activity relationship (SAR) studies. This document outlines a detailed protocol for the total synthesis of (±)-**Salvinolone**, primarily focusing on a recent and efficient 8-step synthesis. A brief overview of earlier synthetic approaches is also provided for historical context.

## **Historical Synthetic Approaches**

The first total synthesis of  $(\pm)$ -**Salvinolone** was reported in 1997. One approach described the synthesis in seven steps starting from a readily available enone.[1] Another publication detailed a nine-step convergent synthesis.[1] Key reactions in these early syntheses included the alkylation of a carbonyl compound and an intramolecular Friedel-Crafts reaction to construct the tricyclic core of the molecule.[1]

## A Modern 8-Step Total Synthesis of (±)-Salvinolone

A more recent approach provides a concise and efficient 8-step synthesis of (±)-**Salvinolone**, along with other related oxygenated tricyclic aromatic diterpenes.[2] This methodology utilizes a



key radical cyclization step mediated by a photoredox catalyst to construct the core structure. The synthesis is notable for its improved overall yield compared to previous reports.[2]

# **Quantitative Data Summary**

The following table summarizes the quantitative data for the 8-step total synthesis of (±)-Salvinolone.



Step	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Friedel-Crafts Acylation	3- Isopropyloxya nisole	2-(3- Isopropyloxy- 4- methoxyphen yl)acetaldehy de	1. (COCl) <sub>2</sub> , CH <sub>2</sub> Cl <sub>2</sub> , rt, 2 h; 2. Me <sub>2</sub> S, rt, 2 h	95
2	Wittig Reaction	2-(3- Isopropyloxy- 4- methoxyphen yl)acetaldehy de	1-(3- Isopropyloxy- 4- methoxyphen yl)prop-2-en- 1-ol	PPh₃=CH₂, THF, 0 °C to rt, 12 h	92
3	Iodination	1-(3- Isopropyloxy- 4- methoxyphen yl)prop-2-en- 1-ol	1-lodo-2-(3- isopropyloxy- 4- methoxyphen yl)prop-2-ene	I <sub>2</sub> , PPh <sub>3</sub> , Imidazole, CH <sub>2</sub> Cl <sub>2</sub> , 0 °C to rt, 2 h	97
4	Radical Cyclization	1-lodo-2-(3- isopropyloxy- 4- methoxyphen yl)prop-2-ene and β- homocyclocitr al	Tricyclic intermediate	Ir(dF(CF <sub>3</sub> )ppy ) <sub>2</sub> (dtbbpy)PF <sub>6</sub> , K <sub>2</sub> HPO <sub>4</sub> , MeCN, rt, 24 h	65
5	Oxidation	Tricyclic intermediate	Enone intermediate	PDC, CH <sub>2</sub> Cl <sub>2</sub> , rt, 12 h	85
6	Aromatization	Enone intermediate	Dehydrosugio I methyl ether	DDQ, Benzene, reflux, 24 h	78



7	Demethylatio n	Dehydrosugio I methyl ether	5,6- Dehydrosugio I	BBr <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C to rt, 2 h	94
8	Hydroxylation	5,6- Dehydrosugio I	(±)- Salvinolone	IBX, MeOH, rt, 24 h	84

# Experimental Protocols Key Experiment: Radical Cyclization (Step 4)

This protocol describes the key photoredox-catalyzed radical cyclization to form the tricyclic core of **Salvinolone**.

#### Materials:

- 1-lodo-2-(3-isopropyloxy-4-methoxyphenyl)prop-2-ene
- β-homocyclocitral
- Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)PF<sub>6</sub> (Iridium photoredox catalyst)
- K<sub>2</sub>HPO<sub>4</sub> (Dipotassium hydrogen phosphate)
- Acetonitrile (MeCN, anhydrous)
- Schlenk flask or similar reaction vessel equipped with a stir bar
- · Blue LED light source
- Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

#### Procedure:

To a Schlenk flask charged with a magnetic stir bar, add 1-iodo-2-(3-isopropyloxy-4-methoxyphenyl)prop-2-ene (1.0 eq), β-homocyclocitral (1.2 eq), Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)PF<sub>6</sub>



(1 mol%), and K<sub>2</sub>HPO<sub>4</sub> (2.0 eq).

- Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
- · Add anhydrous acetonitrile via syringe.
- Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 24 hours.
- Upon completion (monitored by TLC), quench the reaction with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the tricyclic intermediate.

# Mandatory Visualizations Synthetic Workflow for (±)-Salvinolone

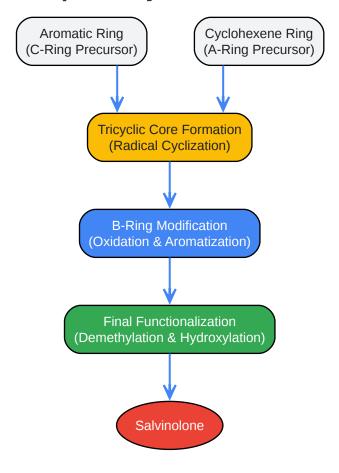


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Caption: 8-Step Total Synthesis of (±)-Salvinolone.



## **Logical Relationship of Key Reactions**



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Caption: Key Stages in the Total Synthesis of Salvinolone.

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## References

- 1. The Total Synthesis of Salvinolone Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Unified short syntheses of oxygenated tricyclic aromatic diterpenes by radical cyclization with a photoredox catalyst PMC [pmc.ncbi.nlm.nih.gov]







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